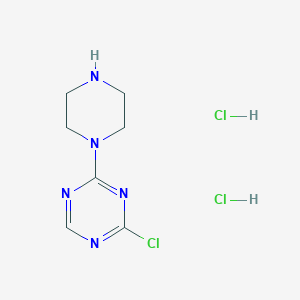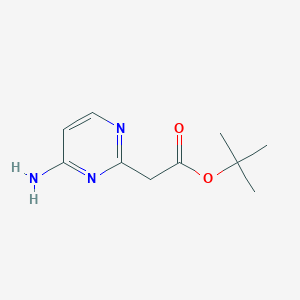
2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide, commonly known as MTT, is a colorimetric assay used to measure cell viability and proliferation. It is a yellow tetrazolium salt that is converted by living cells into a purple formazan product. This assay is widely used in scientific research to study the effects of drugs, toxins, and other treatments on cell growth and survival.
Applications De Recherche Scientifique
pKa Determination and Synthesis of Drug Precursors
In a study by Duran and Canbaz (2013), novel drug precursors related to 2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide were synthesized. The study focused on determining the acidity constants (pKa values) of these compounds, which are crucial for understanding their behavior in biological systems. The pKa values indicate how a compound's protonation state changes with pH, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. This research is foundational for the development of new pharmaceuticals, providing insights into the chemical characteristics that influence drug activity and bioavailability (Duran & Canbaz, 2013).
Antibacterial Activity of Derivatives
Rezki (2016) explored the antibacterial properties of derivatives through the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. Utilizing ultrasound irradiation to improve yields and reduce reaction times, the study highlighted the potential of these compounds as antibacterial agents. The derivatives exhibited promising activities against various bacteria, including gram-positive and gram-negative strains, demonstrating their potential in addressing antibiotic resistance challenges (Rezki, 2016).
Anticancer Activity Assessment
Yurttaş, Tay, and Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity. The study used a structure-based approach to enhance the pharmacophoric group's activity against various human tumor cell lines. Notably, some compounds showed considerable anticancer activity, suggesting the potential for developing new therapeutic agents targeting cancer (Yurttaş et al., 2015).
Anti-inflammatory Applications
Nikalje, Hirani, and Nawle (2015) reported on the synthesis and evaluation of novel thiazolidin derivatives for anti-inflammatory activity. By incorporating the acetamido group into the molecular structure, these compounds exhibited promising anti-inflammatory effects in both in vitro and in vivo models. This research underscores the potential of such derivatives in developing new anti-inflammatory medications, which could offer alternatives to current treatments with fewer side effects (Nikalje et al., 2015).
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-9-13(23-10(2)20-9)7-14(21)19-8-11-5-3-4-6-12(11)22-15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXQESMENPREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2705813.png)
![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/no-structure.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2705817.png)
![6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2705819.png)

![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)

![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2705827.png)
![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)
